Cas no 889939-04-2 (1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one)

1-(3-(Pyridin-3-yl)-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyridine-oxazole hybrid structure, offering versatile reactivity for pharmaceutical and agrochemical applications. Its distinct molecular framework combines the electron-rich pyridine ring with the oxazole moiety, enhancing its potential as a key intermediate in medicinal chemistry. The compound’s structural rigidity and functional group compatibility make it valuable for designing bioactive molecules, particularly in kinase inhibitor and antimicrobial agent development. Its synthetic accessibility and stability under standard conditions further contribute to its utility in research and industrial settings. This compound is particularly suited for cross-coupling reactions and scaffold diversification in drug discovery.
1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one structure
889939-04-2 structure
Product name:1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one
CAS No:889939-04-2
MF:C10H8N2O2
MW:188.182722091675
MDL:MFCD08443697
CID:714285
PubChem ID:22831981

1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[3-(3-pyridinyl)-5-isoxazolyl]-
    • 1-(3-pyridin-3-yl-1,2-oxazol-5-yl)ethanone
    • 5-ACETYL-3(3-PYRIDYL)-ISOXAZOLE
    • 1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one
    • 1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
    • MDL: MFCD08443697
    • Inchi: 1S/C10H8N2O2/c1-7(13)10-5-9(12-14-10)8-3-2-4-11-6-8/h2-6H,1H3
    • InChI Key: KDWLANIMFVYTQF-UHFFFAOYSA-N
    • SMILES: C1N=CC(C2=NOC(C(=O)C)=C2)=CC=1

Computed Properties

  • Exact Mass: 188.05900

Experimental Properties

  • PSA: 55.99000
  • LogP: 1.93920

1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one Security Information

1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8578037-0.1g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95.0%
0.1g
$515.0 2025-02-21
Enamine
EN300-8578037-0.25g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95.0%
0.25g
$735.0 2025-02-21
Enamine
EN300-8578037-1.0g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95.0%
1.0g
$1485.0 2025-02-21
1PlusChem
1P0046NF-10g
Ethanone,1-[3-(3-pyridinyl)-5-isoxazolyl]-
889939-04-2 95%
10g
$7960.00 2023-12-16
Aaron
AR0046VR-1g
Ethanone,1-[3-(3-pyridinyl)-5-isoxazolyl]-
889939-04-2 95%
1g
$2067.00 2025-02-14
Aaron
AR0046VR-2.5g
Ethanone,1-[3-(3-pyridinyl)-5-isoxazolyl]-
889939-04-2 95%
2.5g
$4029.00 2024-07-18
Enamine
EN300-8578037-10g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95%
10g
$6390.0 2023-09-02
Enamine
EN300-8578037-0.05g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95.0%
0.05g
$344.0 2025-02-21
Enamine
EN300-8578037-2.5g
1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]ethan-1-one
889939-04-2 95.0%
2.5g
$2912.0 2025-02-21
1PlusChem
1P0046NF-1g
Ethanone,1-[3-(3-pyridinyl)-5-isoxazolyl]-
889939-04-2 95%
1g
$1898.00 2024-04-20

Additional information on 1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one

Chemical and Biological Properties of 1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one (CAS No. 889939-04-2)

1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one, identified by its CAS number 889939-04-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic molecule combines a pyridine ring with an oxazole moiety, linked through an ethanone group, creating a framework that exhibits potential biological activity. The unique arrangement of these functional groups makes it a promising candidate for further exploration in the development of novel therapeutic agents.

The chemical structure of 1-3-(pyridin-3-yl)-1,2-oxazol-5-ylethan-1-one features a five-membered oxazole ring fused with a six-membered pyridine ring. The presence of the ethanone group at the 5-position of the oxazole ring introduces additional reactivity, allowing for various chemical modifications that could enhance its pharmacological properties. This compound belongs to a class of molecules known for their ability to interact with biological targets, making it a valuable scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of 1-(pyridin-3-yl)-1,2-oxazol-5-yethanone with biological targets such as enzymes and receptors. Studies have shown that the pyridine ring can form hydrogen bonds and hydrophobic interactions with key residues in protein binding pockets, while the oxazole ring provides additional opportunities for molecular recognition. These insights have guided the optimization of the compound’s structure to improve its efficacy and selectivity.

The synthesis of 1-(pyridin-3-y)-1,2 oxazol -5-yethanone involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the pyridine moiety at the 3-position of the oxazole ring is particularly challenging, as it necessitates careful selection of reagents and catalysts to avoid unwanted side products. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, to construct this complex framework efficiently.

In addition to its structural complexity, 1-(pyridin -3-y)- 1 , 2 -oxazol -5 -yethanone exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The compound demonstrates good solubility in organic solvents, which facilitates its use in high-throughput screening assays and subsequent pharmacological evaluations. Furthermore, its stability under various storage conditions ensures long-term viability for research purposes.

Current research in medicinal chemistry has highlighted the potential of heterocyclic compounds like 1-(pyridin -3-y) - 1 , 2 -oxazol -5 -yethanone as lead compounds for drug development. Several studies have demonstrated their ability to modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. For instance, derivatives of this class have shown inhibitory activity against kinases and other enzymes implicated in disease progression. These findings underscore the importance of exploring structurally diverse molecules like 1-(pyridin -3-y) - 1 , 2 -oxazol -5 -yethanone for discovering novel therapeutics.

The pharmacokinetic properties of 1-(pyridin -3-y) - 1 , 2 -oxazol -5 -yethanone are also subjects of intense investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical translation. Preliminary studies suggest that this compound exhibits moderate oral bioavailability and favorable metabolic stability, which are critical factors for drug development. However, further optimization may be required to enhance its pharmacokinetic properties and reduce potential toxicity.

The role of computational methods in drug discovery has been instrumental in advancing the understanding of 1-(pyridin -3-y) - 1 , 2 oxazol . The use of molecular docking simulations has allowed researchers to predict how this compound interacts with target proteins at an atomic level. These simulations have provided valuable insights into the binding mode and key interactions responsible for its biological activity. By leveraging computational tools alongside experimental data, scientists can accelerate the process of identifying promising candidates for further development.

The future directions for research on CAS No889939042 include exploring new synthetic routes to improve yield and scalability while minimizing environmental impact. Additionally, investigating its mechanism of action will be crucial for understanding how it affects biological pathways and whether it can be developed into a lead compound for drug discovery programs. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.

In conclusion,CAS No889939042 () represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological activity . As research continues to uncover new applicationsfor heterocyclic compounds like this one,it is likelythat we will see further developments in both academicand industrial settings . The continued explorationof such molecules holds great promise forembracingnovel therapeutic strategiesand improving human health outcomes worldwide.

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